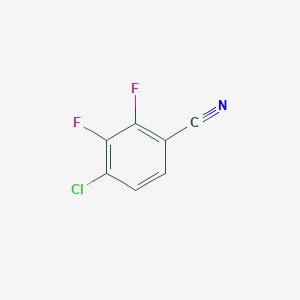
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C5H7FN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
化学反应分析
Types of Reactions
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents are required.
Coupling reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds.
科学研究应用
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme inhibition, as the sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes.
Industry: It may be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride involves the formation of a covalent bond between the sulfonyl fluoride group and the active site of target enzymes. This covalent modification can inhibit the enzyme’s activity, making it a useful tool for studying enzyme function and developing enzyme inhibitors .
相似化合物的比较
Similar Compounds
(1-methyl-1H-pyrazol-3-yl)methanesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
(1-methyl-1H-pyrazol-3-yl)methanesulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
(1-methyl-1H-pyrazol-3-yl)methanesulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness
The uniqueness of (1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride lies in its sulfonyl fluoride group, which is highly reactive towards nucleophiles and can form stable covalent bonds with enzyme active sites. This makes it particularly useful in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms .
属性
CAS 编号 |
2137539-20-7 |
|---|---|
分子式 |
C5H7FN2O2S |
分子量 |
178.19 g/mol |
IUPAC 名称 |
(1-methylpyrazol-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C5H7FN2O2S/c1-8-3-2-5(7-8)4-11(6,9)10/h2-3H,4H2,1H3 |
InChI 键 |
SIYIPPJXDJKUKV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC(=N1)CS(=O)(=O)F |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



